molecular formula C12H24N2O3 B12967731 (R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B12967731
M. Wt: 244.33 g/mol
InChI Key: SXJRBPRPVOCIFE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and high-value synthetic intermediate, particularly for constructing molecules with complex stereochemical requirements. Its structure features a Boc-protected piperidine ring and a chiral 2-amino-1-hydroxyethyl side chain, which is a privileged pharmacophore found in active pharmaceutical ingredients. The stereochemistry is critical, as the (R)-enantiomer can impart specific and desired interactions with biological targets. Research indicates that closely related analogues of this compound are explored as potent agonists of the beta-2 adrenergic receptor . As such, this building block is highly relevant for the synthesis of potential therapeutics targeting respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen offers excellent synthetic handles for further functionalization and deprotection under mild acidic conditions. This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-[(1R)-2-amino-1-hydroxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3/t10-/m0/s1

InChI Key

SXJRBPRPVOCIFE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves:

  • Introduction of the Boc protecting group on the piperidine nitrogen to afford tert-butyl piperidine-1-carboxylate derivatives.
  • Functionalization at the 4-position of the piperidine ring with a 2-amino-1-hydroxyethyl side chain.
  • Control of stereochemistry to obtain the (R)-enantiomer, often via chiral starting materials or asymmetric synthesis.

Key Synthetic Routes

Starting from N-Boc-4-piperidinemethanol
  • Step 1: Protection of piperidine nitrogen with Boc group to yield N-Boc-4-piperidinemethanol.
  • Step 2: Conversion of the hydroxymethyl group at the 4-position to a 2-amino-1-hydroxyethyl substituent via nucleophilic substitution or reductive amination.
  • Step 3: Introduction of the amino group can be achieved by reaction with suitable amine sources or via azide intermediates followed by reduction.

This approach is supported by analogous syntheses of related piperidine derivatives where the hydroxymethyl group is functionalized to introduce amino alcohol moieties.

Asymmetric Synthesis via Chiral Precursors
  • Use of chiral epoxides or chiral amino alcohols as building blocks to install the (R)-configuration at the 2-amino-1-hydroxyethyl side chain.
  • Coupling these chiral fragments with Boc-protected piperidine intermediates under mild conditions to preserve stereochemistry.

Reaction Conditions and Reagents

  • Protecting Group Installation: Boc protection is typically performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane at 0–25 °C.
  • Functionalization of 4-Position:
    • Nucleophilic substitution reactions using halogenated intermediates or activated esters.
    • Reductive amination using aldehydes or ketones with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride).
  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (20–70 °C) depending on the step.
  • Purification: Silica gel column chromatography is the standard method for purification of intermediates and final products.

Example Preparation Data Table

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 Piperidine Boc2O, triethylamine, DCM, 0–25 °C 85–90 Boc protection of piperidine nitrogen
2 N-Boc-4-piperidinemethanol Halogenation or activation of hydroxyl group 60–75 Formation of reactive intermediate
3 Activated intermediate + chiral amino alcohol or amine Reductive amination, NaBH3CN, THF, rt 65–80 Installation of (R)-2-amino-1-hydroxyethyl substituent
4 Crude product Silica gel chromatography 90–95 Purification to obtain pure compound

Research Findings and Optimization

  • Stereochemical Control: The use of chiral amino alcohols or chiral auxiliaries is critical to obtain the (R)-enantiomer with high enantiomeric excess. Asymmetric catalytic hydrogenation or enzymatic resolution methods have been reported in related piperidine derivatives to enhance stereoselectivity.
  • Solubility and Stability: The Boc-protected compound exhibits good solubility in organic solvents such as DMSO and DMF, facilitating stock solution preparation for further reactions or biological assays.
  • Reaction Yields: Optimized reaction conditions, including temperature control and choice of solvent, significantly improve yields and purity. For example, reductive amination in THF at room temperature with sodium cyanoborohydride typically yields 70–80% of the desired product.
  • Purification Techniques: Silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) is effective for isolating the target compound with >95% purity.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Comments
Boc Protection Temperature 0–25 °C Mild conditions to avoid side reactions
Functionalization Solvent THF, DMF, DCM Depends on reagent solubility
Reductive Amination Agent Sodium cyanoborohydride (NaBH3CN) Selective reduction of imines
Reaction Time 1–24 hours Longer times for complete conversion
Purification Method Silica gel chromatography Gradient elution with ethyl acetate/petroleum ether
Yield 60–90% Varies by step and optimization

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group (-NH₂) undergoes classical nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in asymmetric synthesis.

Table 1: Amine-Group Reactions

Reaction TypeReagentConditionsProductYield
AlkylationMethyl iodideDMF, K₂CO₃, 25°C, 12hN-Methyl derivative75–85%
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C, 2hN-Acetylated product80–90%
Schiff Base FormationBenzaldehydeMeOH, rt, 6h(R)-imine intermediate65–75%

Hydroxyl Group Reactivity

The secondary hydroxyl (-OH) participates in:

  • Esterification : Forms esters with carboxylic acids (e.g., acetic anhydride) using acid catalysts.

  • Oxidation : Converts to a ketone using oxidizing agents like Dess-Martin periodinane or KMnO₄.

Table 2: Hydroxyl-Group Reactions

Reaction TypeReagentConditionsProductYield
EsterificationAcetic anhydrideH₂SO₄, 60°C, 4hAcetyloxy derivative70–80%
OxidationDess-Martin periodinaneCH₂Cl₂, rt, 2hKetone derivative85–95%

tert-Butyl Ester Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

  • Acidolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding a piperidine amine .

Key Data :

  • Optimal Conditions : 20% TFA in DCM, 0°C → rt, 1–2h.

  • Product : Free amine (C₇H₁₅N₂O₂) with >90% purity .

Steric and Electronic Effects

The bulky tert-butyl group influences reactivity:

  • Steric Hindrance : Slows nucleophilic substitution at the piperidine nitrogen.

  • Electronic Effects : Electron-donating nature stabilizes intermediates in oxidation reactions.

Scientific Research Applications

Organic Synthesis

Asymmetric Synthesis
The compound is notably utilized in asymmetric synthesis due to its chiral center, which allows for the production of enantiomerically pure compounds. This feature is crucial in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their stereochemistry. The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the creation of various derivatives with desired biological activities.

Reactions and Mechanisms
Several synthetic pathways have been developed to incorporate (R)-tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate into larger frameworks. Common reactions include:

  • N-acylation : This reaction allows for the introduction of acyl groups, enhancing the compound's reactivity.
  • Alkylation : Alkylation reactions can modify the piperidine ring, leading to derivatives with altered pharmacological properties.

The compound's ability to participate in these reactions underscores its significance as a synthetic intermediate in organic chemistry.

Medicinal Chemistry

Pharmacological Potential
Research has indicated that this compound may exhibit various biological activities. Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for developing novel therapeutic agents targeting central nervous system disorders.

Case Studies in Drug Development

  • Antidepressant Activity : Preliminary studies have shown that derivatives of this compound can influence serotonin and norepinephrine levels, indicating potential antidepressant effects. In vitro assays demonstrated significant modulation of neurotransmitter uptake in neuronal cell lines.
  • Anticancer Properties : Related piperidine derivatives have been evaluated for their anticancer activity. In vitro studies reported IC50 values in the nanomolar range against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), highlighting their potential as effective anti-proliferative agents.
CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-2310.126Strong inhibitory effect
Example BMCF10A>2.0Minimal effect

Structural Analogues and Comparisons

The compound shares structural similarities with several other piperidine derivatives, which also serve as important intermediates in organic synthesis and medicinal chemistry. Here is a comparison of notable analogues:

Compound NameStructure CharacteristicsUnique Features
N-Boc 4-piperidoneContains a piperidone structure without hydroxyethyl groupUsed primarily as a precursor in synthesis
Tert-butyl 4-piperidinecarboxylateLacks chirality; simpler structureMore straightforward reactivity
(S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidineSimilar hydroxyethyl substitution but different chiralityFocused on different enantiomeric forms

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino and hydroxyethyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The (R)-configuration at the 4-position distinguishes it from racemic or non-chiral analogs, which may influence biological activity or crystallization behavior.
  • Positional Isomerism: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate demonstrates how substituent position (3 vs.
2.2 Physicochemical Properties
  • Solid-State Characteristics: While the target compound’s physical state is unreported, analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are light yellow solids , suggesting similar solid forms for the target under standard conditions.

Research Implications

The amino-hydroxyethyl substituent positions the target compound as a versatile intermediate for drug discovery, particularly for targeting amine- or hydroxyl-recognizing enzymes. Its stereochemistry and Boc protection also make it suitable for asymmetric synthesis. However, the lack of direct pharmacological data in the evidence necessitates further studies to validate its bioactivity relative to analogs like the pyridinyl derivative .

Biological Activity

(R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, with the CAS number 301221-57-8, is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butyl group attached to the piperidine ring, along with an amino and a hydroxyethyl substituent, which may influence its pharmacological properties.

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.33 g/mol
  • Purity : ≥95%
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2–8 °C .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Neuroprotective Effects

Research indicates that compounds with similar piperidine structures exhibit neuroprotective properties. For instance, studies have shown that certain piperidine derivatives can enhance neuronal survival and promote regeneration in models of neurodegenerative diseases . The presence of the amino and hydroxyethyl groups may contribute to these effects by modulating neurotransmitter systems or promoting myelin repair.

2. Anticancer Activity

Piperidine derivatives have been explored for their anticancer potential. A recent study highlighted that specific structural modifications in piperidine compounds led to increased cytotoxicity against cancer cell lines, suggesting that this compound could be evaluated for similar activities . The compound's ability to induce apoptosis and inhibit tumor growth is an area of active investigation.

3. Cholinesterase Inhibition

Compounds with piperidine scaffolds have demonstrated cholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. Research indicates that structural features such as the presence of nitrogen atoms play a crucial role in enhancing inhibition efficacy . This suggests potential therapeutic applications for this compound in cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionEnhances neuronal survival; promotes regeneration in neurodegenerative models ,
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
Cholinesterase InhibitionShows potential for treating Alzheimer's disease through enzyme inhibition

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds suggest that piperidine derivatives can exhibit favorable absorption and distribution characteristics. Toxicological assessments indicate low acute toxicity; however, further studies are needed to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butyl groups are introduced via carbamate formation under anhydrous conditions using Boc-anhydride. Key intermediates are purified via silica gel chromatography (hexane/ethyl acetate gradients) . Optimization includes controlling reaction temperature (e.g., 0–20°C for stereoselective steps) and using chiral catalysts to enhance enantiomeric excess. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound’s chirality confirmed, and what analytical techniques are critical for resolving enantiomers?

  • Methodological Answer : Chiral purity is verified using chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. X-ray crystallography (using SHELX software ) can resolve absolute configuration by analyzing crystal lattice parameters and electron density maps .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound under nitrogen at 2–8°C to avoid hydrolysis of the tert-butyl carbamate group. Waste should be neutralized and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Perform pharmacokinetic studies (e.g., plasma protein binding assays, microsomal stability tests) to assess compound half-life. Compare in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy using dose-response models. Structural analogs (e.g., pyridine- or triazole-substituted piperidines ) can clarify structure-activity relationships (SAR).

Q. What strategies improve solubility and formulation for in vivo administration?

  • Methodological Answer : Solubility is enhanced using co-solvents (e.g., PEG-400, DMSO ≤10%) or cyclodextrin-based complexes. Log S values (calculated via ChemAxon) guide solvent selection . For oral dosing, micronization or lipid-based nanoemulsions improve bioavailability. Stability under physiological pH is monitored via HPLC .

Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) impact target binding affinity?

  • Methodological Answer : Fluorination at the piperidine ring (e.g., trifluoroethyl groups ) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Heterocyclic substitutions (e.g., pyridinyl ) modulate hydrogen bonding with target proteins. Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What are the best practices for resolving data inconsistencies in crystallographic refinement?

  • Methodological Answer : For X-ray data, apply SHELXL refinement with restraints for disordered tert-butyl groups. Validate using R-factor convergence (<5% Δ) and check for twinning via PLATON. Contradictions in bond lengths/angles are resolved by re-examining data collection parameters (e.g., temperature, radiation source) .

Q. How can researchers design analogs to mitigate off-target effects observed in kinase inhibition assays?

  • Methodological Answer : Off-target binding is minimized by introducing bulky substituents (e.g., cyclopropyl ) to sterically hinder non-selective interactions. Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity hotspots. Molecular dynamics simulations (AMBER) predict conformational changes in target vs. off-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.